A Technical Guide to cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride: Structure, Properties, and Synthetic Considerations
A Technical Guide to cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride: Structure, Properties, and Synthetic Considerations
Abstract: This document provides a comprehensive technical overview of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, a substituted cyclobutane derivative of interest to researchers and professionals in drug discovery and chemical synthesis. It details the compound's chemical structure, stereochemistry, and key physicochemical properties. Furthermore, this guide discusses its potential applications as a structural motif in medicinal chemistry, outlines a conceptual synthetic workflow, and provides essential safety and handling information. The content is grounded in available data from chemical suppliers and databases to ensure scientific accuracy and practical relevance for its intended audience.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
The compound is systematically named cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride. It is also commonly referred to by synonyms such as (1s,3s)-3-isopropoxycyclobutan-1-amine hydrochloride.[1] The "cis" designation, or the more specific (1s, 3s) stereochemical descriptor, indicates that the isopropoxy group and the amine group are situated on the same face of the cyclobutane ring. This specific spatial arrangement is critical as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
Key identifiers for this compound are summarized in the table below. Note that some suppliers list different CAS numbers for what appears to be the same stereoisomer; it is crucial for researchers to verify the specific identity of the material being sourced.
| Identifier | Value | Source(s) |
| CAS Number | 1909294-44-5 | [2][3][4] |
| 2137782-05-7 | [5][6] | |
| Molecular Formula | C₇H₁₆ClNO | [2][5][6] |
| Molecular Weight | 165.66 g/mol | [5][6] |
| InChI Key | RPDDGEKVYGRBKR-UKMDXRBESA-N | [1] |
Molecular Structure and Stereochemistry
The core of the molecule is a cyclobutane ring, a four-membered carbocycle known for its rigid, puckered conformation.[7] This rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a target protein and offer improved metabolic stability compared to more flexible aliphatic chains.[8] The amine at the C-1 position and the isopropoxy group at the C-3 position adopt a cis relative stereochemistry. The presence of the hydrochloride salt means the primary amine is protonated (NH₃⁺), forming an ionic bond with the chloride anion (Cl⁻). This salt form generally enhances the compound's crystallinity and solubility in aqueous media.
Caption: 2D representation showing the cis-stereochemistry of the amine and isopropoxy groups.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application, influencing everything from reaction conditions to pharmacokinetic behavior. For cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, the available data from suppliers indicates it is a solid at room temperature.[2]
| Property | Value / Description | Source(s) |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% or ≥97% | [2][6] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form. | Inferred |
| Storage | Sealed in a dry environment, often recommended at 2-8°C. | [6] |
Experimental Protocols for Property Determination:
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Melting Point Determination:
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Apparatus: Calibrated melting point apparatus, capillary tubes.
-
Procedure: A small, dry sample is loaded into a capillary tube. The tube is placed in the apparatus and heated at a steady rate (e.g., 2-5 °C/min) to determine an approximate melting range. A second measurement is performed with a slower heating rate (1-2 °C/min) near the expected point to obtain a precise value.[9]
-
-
Aqueous Solubility:
-
Apparatus: Shake-flask apparatus, analytical balance, pH meter, HPLC-UV or similar quantitative analysis system.
-
Procedure: An excess amount of the compound is added to a known volume of water (or buffer of a specific pH) in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is measured.
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Synthesis and Characterization
The synthesis of functionalized cyclobutanes is an active area of chemical research.[10][11] While a specific, validated synthesis for this exact molecule is not detailed in the search results, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. The general strategy involves creating the 1,3-disubstituted cyclobutane core and then performing functional group manipulations.
Conceptual Synthetic Workflow
A common approach to such structures could start from a commercially available cyclobutanone derivative.
Caption: Conceptual workflow for the synthesis of the target compound.
Explanation of the Workflow:
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Protection: The hydroxyl group of a starting material like 3-hydroxycyclobutanone is protected (e.g., as a silyl ether) to prevent it from reacting in the subsequent step.
-
Reductive Amination: The ketone is converted to the cis-amine. The stereochemical outcome is often influenced by the directing effect of the protected hydroxyl group, favoring the formation of the cis isomer.
-
Deprotection: The protecting group is removed to reveal the free hydroxyl group, yielding cis-3-aminocyclobutanol.
-
Etherification: A Williamson ether synthesis is performed. The alcohol is deprotonated with a strong base (like sodium hydride) and reacted with an isopropyl halide (e.g., 2-iodopropane) to form the isopropoxy ether.[12]
-
Salt Formation: The resulting free amine is treated with hydrochloric acid (often as a solution in a non-polar solvent like diethyl ether or dioxane) to precipitate the stable hydrochloride salt.
Characterization
The identity and purity of the final compound would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the stereochemistry through analysis of coupling constants.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the ammonium salt and the C-O stretch of the ether.
Applications in Research and Drug Development
Substituted cyclobutane rings are considered "privileged motifs" in medicinal chemistry.[13] Their rigid three-dimensional structure provides a scaffold to present pharmacophoric groups in a well-defined spatial orientation. This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[7][8]
Potential Roles:
-
Scaffold for Bioactive Molecules: The cyclobutane core can serve as a replacement for other cyclic or acyclic linkers to improve properties like metabolic stability. For example, replacing a metabolically vulnerable cyclohexane ring with a difluorocyclobutanyl amine was a key strategy in the development of the cancer drug ivosidenib.[7]
-
Conformational Restriction: The inherent rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, which is a common strategy in the design of kinase inhibitors and other targeted therapies.[8]
-
Fragment-Based Drug Discovery: As a relatively small and structurally defined molecule, it can be used as a fragment in screening campaigns to identify initial hits for a biological target.
While no specific marketed drugs containing the exact cis-3-(propan-2-yloxy)cyclobutan-1-amine moiety were identified, the broader class of substituted cyclobutylamines is prevalent in modern drug discovery programs.[13]
Safety, Handling, and Storage
As with any laboratory chemical, cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride should be handled with appropriate care.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption. Recommended storage conditions are often refrigerated (2-8°C) and in a dry place.[6]
-
Hazards: While a specific safety data sheet (SDS) was not retrieved, compounds of this class (amine hydrochlorides) are typically classified as irritants to the skin, eyes, and respiratory system.
Conclusion
cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride is a well-defined chemical entity with properties that make it a valuable building block for medicinal chemistry and drug discovery. Its rigid cyclobutane core, combined with the specific cis orientation of its functional groups, provides a unique three-dimensional scaffold. Understanding its chemical identity, physicochemical properties, and potential synthetic routes is crucial for researchers aiming to incorporate this or similar motifs into novel bioactive compounds. The information presented in this guide serves as a foundational resource for the effective utilization of this compound in a research and development setting.
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PMC. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Retrieved from PMC website.
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